1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
Description
Historical and Contemporary Significance of Dihydronaphthalenone Scaffolds in Organic Synthesis and Chemical Biology
Dihydronaphthalenone scaffolds, such as the one found in 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, have a rich history in organic chemistry and continue to be of contemporary importance. These structures are key intermediates in the synthesis of a wide array of biologically active compounds and natural products. For instance, tetralone derivatives are fundamental in the preparation of certain pharmaceuticals. A notable example is their use in the synthesis of agomelatine, an antidepressant. nih.govresearchgate.net They are also pivotal in the manufacturing of serotonin inhibitors, a class of drugs that includes the widely used antidepressant sertraline. nih.gov
Furthermore, the dihydronaphthalenone framework is a core component in the synthesis of steroid estrogens. nih.govresearchgate.net The versatility of this scaffold allows for the generation of diverse molecular structures with a range of functionalities, making it a valuable tool for medicinal chemists. The ongoing interest in these compounds stems from their proven utility in creating pharmacologically important molecules. nih.govresearchgate.net
Structural Classification and Nomenclature of Substituted Dihydronaphthalenones
Dihydronaphthalenones are classified based on the substitution patterns on their bicyclic ring system. The core structure is a naphthalene (B1677914) ring system in which one of the rings is partially saturated and contains a ketone group. The numbering of the atoms in the ring follows standard chemical nomenclature rules.
The compound in focus, 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, can be broken down by its name:
Naphthalenone : Indicates the presence of a naphthalene ring system with a ketone group.
1(2H)- : Specifies the position of the ketone group at carbon 1 and the presence of a hydrogen atom at position 2.
3,4-dihydro- : Denotes that the double bonds at positions 3 and 4 in the naphthalene ring are saturated with hydrogen atoms.
7-ethoxy- : Indicates that an ethoxy group (-OCH2CH3) is attached to carbon 7 of the aromatic ring.
Variations of this structure include different substituents at various positions. For example, related compounds found in the literature include 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 7-hydroxy-3,4-dihydro-1(2H)-naphthalenone. nih.govresearchgate.netechemi.comsigmaaldrich.compharmaffiliates.com The specific nature and position of these substituents significantly influence the chemical properties and biological activity of the molecule.
Below is a table showcasing some related substituted dihydronaphthalenones:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1(2H)-Naphthalenone, 3,4-dihydro- (α-Tetralone) | C10H10O | 146.19 |
| 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy- | C11H12O2 | 176.21 |
| 1(2H)-Naphthalenone, 3,4-dihydro-7-hydroxy- | C10H10O2 | 162.19 |
| 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | C11H12O | 160.22 |
Rationale for Academic Investigation of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- and its Related Ethoxy-Substituted Analogues
While direct research on 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is limited, the rationale for its investigation can be inferred from the study of its analogues. The academic interest in substituted dihydronaphthalenones is driven by the desire to create novel compounds with specific biological activities.
The substitution pattern on the aromatic ring plays a crucial role in determining the molecule's properties. For instance, the methoxy (B1213986) and hydroxy groups in the 7-position are known to influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and how it interacts with biological targets. The investigation of an ethoxy-substituted analogue like 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- would be a logical extension of this research. The slightly larger and more lipophilic ethoxy group, in comparison to a methoxy group, could lead to altered pharmacological profiles, such as improved membrane permeability or different binding affinities to target proteins.
The synthesis and study of such analogues are essential for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the dihydronaphthalenone scaffold and evaluating the resulting biological activity, researchers can develop a deeper understanding of the molecular features required for a desired therapeutic effect. This knowledge is invaluable in the design of new and more effective drugs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 |
InChI Key |
PDHVCMOQYAHUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2h Naphthalenone, 7 Ethoxy 3,4 Dihydro and Cognate Structures
Retrosynthetic Analysis of the 7-Ethoxy-3,4-dihydro-1(2H)-naphthalenone System
A logical retrosynthetic disconnection of the target molecule, 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone, points to 7-hydroxy-3,4-dihydro-1(2H)-naphthalenone (also known as 7-hydroxy-1-tetralone) as a key intermediate. This precursor allows for the introduction of the ethoxy group via a straightforward etherification reaction.
The 7-hydroxy-1-tetralone (B1583441) itself can be conceptually broken down further. A primary disconnection of the bond between the carbonyl carbon and the aromatic ring suggests an intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid derivative. This retrosynthetic approach forms the basis for many classical syntheses of tetralones.
Classical and Modern Approaches to the Construction of the Dihydronaphthalenone Core
The dihydronaphthalenone, or tetralone, framework is a common structural motif in organic chemistry and can be assembled through various synthetic routes.
Intramolecular Friedel-Crafts Acylation Strategies
Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones fused to an aromatic ring. masterorganicchemistry.comnih.gov This reaction involves the cyclization of an acyl chloride or carboxylic acid onto an aromatic ring in the presence of a Lewis acid or a strong protic acid. masterorganicchemistry.comnih.gov
For the synthesis of the dihydronaphthalenone core, a typical precursor would be a 4-arylbutanoic acid or its corresponding acyl halide. The choice of the starting material and the reaction conditions are crucial for the success of the cyclization. Common reagents used to promote this reaction include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). masterorganicchemistry.comnih.gov These acids can facilitate the cyclization of the carboxylic acid directly. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which can then be cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com
Recent advancements have also explored more environmentally friendly and milder conditions for Friedel-Crafts reactions. nih.govunipv.it This includes the use of solid acid catalysts and electrochemical methods to drive the cyclization, potentially reducing the generation of corrosive waste. nih.govunipv.it
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions offer alternative pathways to the dihydronaphthalenone core. These methods involve the formation of the six-membered ring through a concerted or stepwise process from acyclic or simpler cyclic precursors.
One prominent example is the Diels-Alder reaction, a [4+2] cycloaddition that can be used to construct the six-membered ring of the tetralone system. cem.com This approach would involve the reaction of a suitably substituted diene with a dienophile. Subsequent aromatization and functional group manipulations would then lead to the desired dihydronaphthalenone. Microwave-assisted Diels-Alder reactions have been shown to significantly reduce reaction times. cem.com
Annulation reactions, which involve the formation of a new ring onto an existing one, also provide a versatile route. For instance, a Robinson annulation sequence could be envisioned, although this is more commonly used for the synthesis of cyclohexenones. However, variations of annulation strategies can be adapted for the construction of the tetralone system. Intramolecular annulation processes have also been developed for the synthesis of polycyclic systems. researchgate.net
Regioselective Introduction of the Ethoxy Moiety at the 7-Position
The final key step in the synthesis of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone is the regioselective introduction of the ethoxy group at the C-7 position of the naphthalenone ring.
Etherification Reactions on Hydroxylated Precursors
The most common and direct method for introducing the ethoxy group is through the etherification of a hydroxylated precursor, namely 7-hydroxy-1-tetralone. The Williamson ether synthesis is a classic and reliable method for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group of 7-hydroxy-1-tetralone with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an ethylating agent, typically ethyl iodide or ethyl bromide, to yield the desired 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone.
The synthesis of the precursor, 7-hydroxy-1-tetralone, can be achieved through the demethylation of the more readily available 7-methoxy-1-tetralone (B20472). nih.gov
Direct Substitution Approaches
While less common for this specific transformation, direct substitution reactions on an activated aromatic ring could be considered. This might involve nucleophilic aromatic substitution (SNAr) on a dihydronaphthalenone bearing a good leaving group, such as a halogen or a triflate, at the 7-position. However, the activation of the aromatic ring towards nucleophilic attack would be a critical consideration.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been used for the synthesis of amino-tetralones from aryl sulfonates. orgsyn.org A similar strategy could potentially be adapted for the formation of an ether linkage, though this is not a standard approach for introducing an ethoxy group in this context.
Synthetic Routes to Diverse Derivatives via the Ketone Functionality
The ketone moiety in 7-alkoxy-3,4-dihydro-1(2H)-naphthalenones is a key handle for introducing molecular diversity. Its electrophilic carbon and the acidic protons on the adjacent α-carbon are prime targets for a range of chemical reactions.
The carbonyl group readily undergoes nucleophilic addition and condensation reactions, leading to a variety of functionalized derivatives. A prominent example is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction is particularly useful for synthesizing chalcone-like structures, which are known for their biological activities.
For instance, 7-methoxy-1-tetralone can react with aromatic aldehydes to yield the corresponding benzylidene derivatives. researchgate.net These reactions are typically base-catalyzed and involve the formation of an enolate which then attacks the aldehyde.
Table 1: Examples of Claisen-Schmidt Condensation with Tetralone Derivatives
| Ketone Reactant | Aldehyde Reactant | Product | Reference |
| 7-Methoxy-1-tetralone | Aromatic Aldehydes | 2-Benzylidene-7-methoxy-1-tetralone derivatives | researchgate.net |
This condensation effectively extends the conjugation of the tetralone system and introduces a new aromatic substituent, significantly altering the molecule's steric and electronic properties.
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.
Alkylation is a common functionalization strategy. The enolate of a 7-alkoxytetralone can be reacted with an alkyl halide to introduce an alkyl group. For example, 7-methoxy-α-tetralone has been subjected to bromination followed by methylation to introduce a methyl group at the C-8 position, demonstrating the feasibility of functionalizing the tetralone ring system. researchgate.net
Table 2: Alpha-Functionalization of 7-Methoxy-1-tetralone
| Reaction | Reagents | Product | Reference |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 2-Bromo-7-methoxy-1-tetralone | researchgate.net |
| Methylation | Methyl Iodide, n-BuLi, t-BuOMe | 8-Methyl-7-methoxy-1-tetralone (after several steps) | researchgate.net |
These functionalization reactions are crucial for building molecular complexity and are often employed in the synthesis of natural products and their analogs.
The ketone functionality of 7-alkoxy-3,4-dihydro-1(2H)-naphthalenones can undergo a variety of oxidative and reductive transformations, leading to significant structural modifications of the core scaffold.
Oxidative Reactions:
The Baeyer-Villiger oxidation is a notable oxidative transformation that converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. When applied to a 7-alkoxytetralone, this would lead to a ring-expanded benzoxepinone derivative. The regioselectivity of the migration of the carbon atoms is a key aspect of this reaction. organic-chemistry.org
Reductive Reactions:
Reductive amination is a powerful method for converting a ketone into an amine. d-nb.infonih.gov This two-step process typically involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction. A variety of reducing agents can be employed, and the reaction can often be performed in a one-pot fashion. This transformation is highly valuable for the synthesis of nitrogen-containing derivatives. Research has shown the successful reductive amination of various aryl-alkyl ketones, including those with methoxy (B1213986) substituents, to yield primary amines. nih.govsci-hub.se
Another important reductive process is the Wolff-Kishner reduction, which completely removes the carbonyl oxygen to form a methylene (B1212753) group. This reaction is useful for synthesizing the corresponding deoxygenated tetralin derivatives. guidechem.com
Table 3: Oxidative and Reductive Transformations of Tetralone Scaffolds
| Transformation | Reagent(s) | Product Type | Reference |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Lactone (Benzoxepinone derivative) | wikipedia.orgorganic-chemistry.org |
| Reductive Amination | Amine, Reducing Agent (e.g., H2/Catalyst) | Amine | d-nb.infonih.gov |
| Wolff-Kishner Reduction | Hydrazine, Base | Alkane (Tetralin derivative) | guidechem.com |
These oxidative and reductive methods significantly expand the synthetic utility of 7-alkoxy-3,4-dihydro-1(2H)-naphthalenones, providing access to a wide array of heterocyclic and carbocyclic structures.
Advanced Spectroscopic and Spectrometric Characterization of 1 2h Naphthalenone, 7 Ethoxy 3,4 Dihydro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the carbon-hydrogen framework.
Comprehensive ¹H and ¹³C NMR Spectral Interpretation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic molecules.
The ¹H NMR spectrum of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dihydronaphthalenone ring, and the ethoxy group. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. The methylene protons at positions 3 and 4 would likely appear as complex multiplets in the aliphatic region (δ 2.0-3.0 ppm). The ethoxy group would be characterized by a quartet for the methylene protons (–OCH₂–) and a triplet for the methyl protons (–CH₃), with chemical shifts influenced by the oxygen atom.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, a related compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, shows characteristic peaks that can be used for comparison. rsc.org The carbonyl carbon (C=O) is typically observed far downfield, often around δ 196-198 ppm. rsc.org Aromatic carbons would appear in the range of δ 110-165 ppm, with the carbon attached to the ethoxy group shifted downfield due to the oxygen's deshielding effect. The aliphatic carbons of the dihydro-ring and the ethoxy group would resonate in the upfield region of the spectrum. For instance, in a similar methoxy (B1213986) derivative, the aliphatic carbons were observed at approximately δ 32.6, 35.3, and the methoxy carbon at 55.7 ppm. rsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- based on related structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~197 |
| Aromatic C-O | ~164 |
| Aromatic C-H | 110-130 |
| Aromatic Quaternary C | 125-148 |
| -OCH₂- | ~64 |
| -CH₂- (ring) | 20-40 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, COSY would show correlations between adjacent protons, such as the protons on C-3 and C-4, and between the methylene and methyl protons of the ethoxy group. sdsu.eduemerypharma.com This helps to piece together the hydrogen framework of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signals of the methylene groups in the dihydronaphthalenone ring can be directly linked to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the ethoxy protons and the aromatic carbon to which the group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly coupled. This is crucial for determining the stereochemistry and conformation of the molecule. For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, NOESY could reveal through-space interactions between the protons of the ethoxy group and the adjacent aromatic proton.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, with a molecular formula of C₁₂H₁₄O₂, the expected exact mass can be calculated. A related compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (C₁₁H₁₂O₂), has a calculated exact mass of 192.0786 [M]+. rsc.org The high-resolution measurement from an HRMS experiment would confirm the elemental composition by providing a mass measurement with high accuracy, typically to within a few parts per million (ppm).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for tetralone derivatives involve the loss of small molecules like CO, C₂H₄ (ethylene), and fragments from the substituent groups. For the 7-ethoxy derivative, characteristic losses of the ethyl group (C₂H₅) or ethylene (B1197577) (C₂H₄) from the ethoxy substituent would be expected.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present in a compound.
For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, the IR spectrum would exhibit several characteristic absorption bands. The most prominent would be the strong absorption from the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1665 cm⁻¹ for α,β-unsaturated ketones. The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the ethoxy group would be observed in the 1250-1000 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Bands for 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=O (Ketone) | Stretch | 1680-1665 |
| C=C (Aromatic) | Stretch | 1600-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system.
The UV-Vis spectrum of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is expected to show absorptions corresponding to the π → π* and n → π* transitions of the conjugated system, which includes the benzene (B151609) ring and the α,β-unsaturated ketone. The π → π* transitions are typically strong and occur at shorter wavelengths, while the n → π* transitions of the carbonyl group are weaker and appear at longer wavelengths. The presence of the electron-donating ethoxy group on the aromatic ring is likely to cause a bathochromic (red) shift of the λ_max values compared to the unsubstituted naphthalenone.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined.
For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal bond lengths, bond angles, and torsional angles with high precision. In a related structure, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, the six-membered ketone ring was found to adopt a slightly distorted envelope configuration. nih.gov Similar conformational details would be expected for the ethoxy derivative. The crystal packing is often stabilized by weak intermolecular interactions such as C–H···O and C–H···π interactions, which lead to the formation of supramolecular structures. nih.gov Such an analysis would provide the ultimate proof of the compound's structure and offer insights into its solid-state packing and intermolecular forces.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable tool for determining the absolute stereochemistry of chiral molecules. For a compound like 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, which possesses a stereogenic center, ECD provides a powerful non-destructive method to assign its absolute configuration (i.e., whether it is the R or S enantiomer). This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule.
The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the molecule's chromophores. In the case of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone, the key chromophores responsible for the ECD signal are the carbonyl group (C=O) and the ethoxy-substituted benzene ring. The spatial relationship between the chiral center and these chromophoric groups dictates the sign and intensity of the Cotton effects observed in the ECD spectrum.
The standard modern approach for stereochemical assignment using ECD involves a combination of experimental measurement and computational chemistry. The process is as follows:
Experimental Measurement : The ECD spectrum of the synthesized or isolated chiral compound is recorded. This provides a unique spectral fingerprint for that specific enantiomer.
Computational Modeling : Using Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD spectra for both the R and S enantiomers of the molecule are calculated. This involves first finding the low-energy conformations of the molecule and then performing the ECD calculation for each significant conformer.
Spectral Comparison : The experimentally measured spectrum is then compared to the computationally predicted spectra for the R and S configurations. A direct match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample.
For tetralone derivatives, specific electronic transitions are associated with characteristic bands in the ECD spectrum. The n→π* transition of the carbonyl group typically appears at lower energy (longer wavelength), while π→π* transitions of the aromatic ring appear at higher energy (shorter wavelength). The signs of the Cotton effects for these transitions are directly correlated to the molecule's stereochemistry.
Hypothetical Research Findings for Stereochemical Assignment
In a hypothetical study to determine the absolute configuration of an enantiomer of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, researchers would compare the experimental ECD spectrum with TD-DFT calculated spectra. The resulting data would resemble the tables below.
Table 1: Hypothetical Experimental vs. Calculated ECD Data for 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
This table illustrates the comparison between the measured experimental data and the data calculated for the (S)-enantiomer, showing a strong correlation that would lead to the assignment of the (S) configuration to the experimental sample.
| Data Source | Wavelength (nm) | Cotton Effect Sign | Associated Transition |
| Experimental | ~330 | Positive (+) | n → π* (Carbonyl) |
| Calculated (S) | ~328 | Positive (+) | n → π* (Carbonyl) |
| Experimental | ~280 | Negative (-) | π → π* (Aromatic) |
| Calculated (S) | ~275 | Negative (-) | π → π* (Aromatic) |
| Experimental | ~245 | Positive (+) | π → π* (Aromatic) |
| Calculated (S) | ~248 | Positive (+) | π → π* (Aromatic) |
Mechanistic Investigations and Reaction Pathways of 1 2h Naphthalenone, 7 Ethoxy 3,4 Dihydro Derivatives
Exploration of Reaction Mechanisms for Key Synthetic Transformations
Detailed mechanistic explorations for key synthetic transformations of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- are not described in the reviewed scientific literature. While general mechanisms for reactions such as catalytic hydrogenation, reduction with complex metal hydrides, or electrophilic aromatic substitution are well-established for ketones and activated benzene (B151609) rings, specific studies applying these to the 7-ethoxy derivative, and detailing the transition states, intermediates, and electron-pushing formalisms, could not be located.
Understanding Regioselectivity and Stereoselectivity in Derivatization
There is a lack of published data concerning the regioselectivity and stereoselectivity of derivatization reactions for 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-. For instance, in electrophilic substitution reactions, the directing effects of the ethoxy and the alkyl portions of the fused ring system would be expected to govern the position of substitution on the aromatic ring, but experimental studies confirming this for this specific molecule are not available. Similarly, for reactions such as catalytic hydrogenation of the ketone, which creates a chiral center, studies on the diastereomeric or enantiomeric outcomes influenced by different catalysts or reaction conditions are not documented. Research on other complex molecules has shown that stereoselective reductions can be highly sensitive to the choice of reducing agent and acid co-reagents, but this has not been specifically investigated for 7-ethoxytetralone. clockss.org
Elucidation of Reaction Kinetics and Thermodynamics
Solvent Effects and Catalytic Influences on Reactivity
The influence of solvents and catalysts on the reactivity of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- has not been a subject of focused study in the available literature. While it is a general principle in organic chemistry that solvent polarity can influence reaction rates and that catalysts can open up new, lower-energy reaction pathways, specific examples and comparative data for this compound are missing. For example, studies on other substrates have shown that parameters such as solvent choice (e.g., ethyl acetate (B1210297) vs. tetrahydrofuran), the presence of bases like triethylamine, and even the water content can significantly impact reaction outcomes and the formation of byproducts during catalytic hydrogenation. arkat-usa.org However, similar systematic investigations for 7-ethoxytetralone have not been published.
Computational Chemistry and Theoretical Modeling of 1 2h Naphthalenone, 7 Ethoxy 3,4 Dihydro
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Conformation
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and energetic landscape.
Ab Initio and Density Functional Theory (DFT) Methods
For a molecule like 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, ab initio and Density Functional Theory (DFT) methods would be the primary tools for theoretical investigation. DFT, particularly with functionals like B3LYP, is often employed for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net These calculations would be used to optimize the ground-state geometry of the molecule, determining bond lengths, bond angles, and dihedral angles.
Studies on the related compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, have utilized X-ray diffraction to determine its crystal structure, revealing a slightly distorted envelope configuration for the six-membered ketone ring. nih.govresearchgate.net Theoretical calculations for the ethoxy derivative would aim to reproduce and further analyze this conformation in the gas phase and in different solvent environments.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, this analysis would pinpoint the regions susceptible to nucleophilic and electrophilic attack.
The electrostatic potential surface would map the charge distribution across the molecule, visually representing the electron-rich and electron-deficient areas. This is instrumental in predicting intermolecular interactions and potential binding sites for biological targets.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While QM methods provide detailed information about a single, optimized structure, Molecular Dynamics (MD) simulations are essential for exploring the conformational flexibility of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- over time. By simulating the atomic motions based on a force field, MD simulations can reveal the accessible conformations and the energetic barriers between them. This is particularly important for understanding how the molecule might behave in a dynamic biological environment.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can aid in the definitive assignment of resonances.
Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. Theoretical vibrational analysis on related chalcone (B49325) derivatives of tetralone has been successfully used to assign spectral bands to specific molecular motions. researchgate.net
Structure-Property Relationship (SPR) Studies: Computational Approaches to Functional Relationships
Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Computational approaches are central to modern SPR.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies would be employed to build mathematical models that relate the structural features of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- and related compounds to a specific biological activity. This involves calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to develop a predictive model. Such models are valuable in medicinal chemistry for designing new compounds with enhanced activity and for predicting the properties of untested molecules. Although specific QSAR studies on 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- are not currently available, the general framework is well-established for various classes of bioactive molecules.
Odor-Structure Relationship (OSR) Analyses on Related Compounds
The relationship between a molecule's structure and its perceived odor is a complex field of study known as Olfactory-Structure Relationship (OSR). For tetralin derivatives, to which 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- belongs, OSR studies have been particularly focused on the emergence of musk odors.
A significant study in this area investigated a large dataset of 147 tetralin- and indan-like compounds to understand the structural requirements for a musk scent. nih.gov This research utilized computational methods, including a genetic algorithm and principal component (PC) analysis, to identify key molecular descriptors that differentiate musk compounds from non-musk compounds. nih.gov The analysis revealed that tetralin and indan (B1671822) musks occupy a specific, well-defined region within a multidimensional descriptor space. nih.gov This suggests that a combination of specific structural and physicochemical properties is necessary for a molecule to elicit a musk odor.
While the exact odor profile of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is not documented in these studies, its structural similarity to the compounds analyzed allows for informed speculation. The tetralone core is a common feature in synthetic musks. The nature and position of substituents on the aromatic ring and the aliphatic part of the molecule are critical in modulating the odor character. For instance, the presence and nature of alkoxy groups, such as the 7-ethoxy group in the target molecule, can significantly influence the molecule's interaction with olfactory receptors.
Quantitative Structure-Odor Relationship (QSOR) models are powerful tools in this field. These models aim to create a mathematical relationship between a set of molecular descriptors and the perceived odor intensity or character. For example, QSAR studies on other classes of compounds, like alkylpyrazines, have successfully used molecular connectivity and shape indices to quantify odor strength. nih.gov Such approaches could be applied to a series of substituted tetralones, including the 7-ethoxy derivative, to predict their odor profiles.
The general findings from OSR studies on related compounds indicate that the following molecular features are often crucial for the odor of tetralin derivatives:
Presence of Functional Groups: The type and location of functional groups, such as the carbonyl and ether groups in 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, are critical "osomophores."
Electronic Properties: The distribution of electron density within the molecule can affect its binding to olfactory receptors.
The table below lists some related tetralone derivatives and their known or potential relevance to OSR studies.
| Compound Name | Relevance to OSR |
| 1(2H)-Naphthalenone, 3,4-dihydro- | The parent compound, providing a baseline for understanding the effect of substituents. |
| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | A closely related compound where the substituent is a methoxy (B1213986) group instead of ethoxy. Comparative studies could reveal the impact of the alkyl chain length of the alkoxy group on odor. |
| Tetralin Musks (general) | A class of compounds with a similar structural backbone, extensively studied for their musk odor, providing a framework for understanding the potential odor of the target compound. nih.gov |
Reaction Pathway Energetics and Transition State Analysis
For instance, computational and experimental studies on the synthesis of 8-methoxy-1-tetralone have explored the mechanism of silver-catalyzed ring expansion of a cyclobutanol (B46151) precursor. These studies proposed two possible pathways for the conversion of a radical intermediate to the final tetralone product. Through computational analysis, it was determined that the pathway involving the direct cleavage of a C-H bond to release a hydrogen radical was the more feasible mechanism. researchgate.net This type of analysis, which calculates the energies of intermediates and transition states, is crucial for elucidating reaction mechanisms.
The synthesis of tetralone derivatives often involves cyclization reactions, such as Friedel-Crafts acylation followed by intramolecular cyclization. Computational modeling can be used to study the energetics of these key steps. For example, the reaction profile for the acid-promoted intramolecular cyclization to form the tetralone ring could be calculated. This would involve identifying the transition state for the cyclization and determining the activation energy barrier.
A hypothetical reaction pathway for the synthesis of a substituted tetralone is presented below, along with the types of energetic data that could be obtained through computational analysis.
Hypothetical Reaction Step: Intramolecular Cyclization
Reactant: A substituted γ-phenylbutyric acid
Product: A substituted tetralone
Computational Data:
Ea: The activation energy, representing the energy barrier that must be overcome for the reaction to proceed.
Transition State Geometry: The three-dimensional structure of the highest energy point along the reaction coordinate.
The table below summarizes key energetic parameters that are typically calculated in such studies.
| Parameter | Description |
| Ground State Energy | The energy of the reactant and product molecules at their most stable geometries. |
| Transition State Energy | The energy of the transition state structure. |
| Activation Energy (Ea) | The difference in energy between the transition state and the reactants. |
| Reaction Energy (ΔE) | The difference in energy between the products and the reactants. |
Furthermore, computational studies on synthetic cathinones derived from α-tetralone have utilized DFT calculations to determine the stable conformers of different enantiomers and simulate their circular dichroism spectra to assign their absolute configurations. nih.gov This demonstrates the utility of computational methods in understanding the stereochemical aspects of reactions involving tetralone scaffolds.
By applying these computational methodologies to the synthesis of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, researchers could gain a detailed understanding of the reaction mechanisms, identify potential byproducts, and optimize reaction conditions for improved yield and selectivity.
Natural Product Chemistry: Isolation and Biosynthesis of Naphthalenone Derivatives
Identification of Fungal and Plant Sources of Naphthalenone Analogues
Naphthalenone analogues are predominantly found in the fungal kingdom, with a wide array of species known to produce these metabolites. nih.gov They are also present in some plants and bacteria.
Fungi are a rich source of structurally diverse naphthalenones. nih.gov These compounds are often produced as phytotoxins by pathogenic fungi that affect various crops and forest plants. nih.gov For instance, an organic extract from the fungus Pyrenochaetopsis sp. (strain MSX63693) was found to contain several naphthoquinone analogues. nih.gov
While less common than in fungi, naphthalenone-related compounds have been reported from various plant species. These are often categorized under the broader class of naphthoquinones and include well-known compounds like juglone, lapachol, and plumbagin. nih.gov
Some bacteria have also been identified as producers of naphthalenone-related structures. For example, actinobacteria are known to produce compounds such as naphterpin, marinone, and neomarinone. nih.gov Additionally, the Gram-negative bacterium Sorangium cellulosum has been shown to synthesize 1,8-dihydroxynaphthalene (1,8-DHN), a key precursor to many naphthalenones. nih.gov
Here is a table summarizing the sources of Naphthalenone Analogues:
| Kingdom | Source Organism | Example Compounds/Precursors |
| Fungi | Pyrenochaetopsis sp. | Naphthoquinone analogues |
| Plants | Various | Juglone, Lapachol, Plumbagin |
| Bacteria | Actinobacteria | Naphterpin, Marinone, Neomarinone |
| Bacteria | Sorangium cellulosum | 1,8-Dihydroxynaphthalene (1,8-DHN) |
Advanced Isolation and Purification Techniques for Natural Metabolites
The isolation and purification of naphthalenone analogues and other natural metabolites from their sources are critical steps for their characterization and study. A variety of advanced techniques are employed to achieve high purity.
Chromatographic Methods: Chromatography is a cornerstone of natural product isolation. researchgate.netunimi.it
High-Performance Liquid Chromatography (HPLC): This technique is widely used for both analytical and preparative-scale separation of natural products. nih.gov Reversed-phase HPLC, often using a C18 column, is particularly effective for separating compounds based on their hydrophobicity. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over time, allows for the separation of complex mixtures with a wide range of polarities. nih.gov
High-Speed Counter-Current Chromatography (HSCCC): As a liquid-liquid partition chromatography technique, HSCCC avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of samples. researchgate.netnih.gov This method is particularly useful for the initial fractionation of crude extracts. nih.gov
Silica Gel Chromatography: This is a traditional and widely used technique for the purification of natural products based on polarity. researchgate.net
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This method, also known as gel filtration, separates molecules based on their size. unimi.it It is often used as a final polishing step to remove impurities of different molecular weights. unimi.it
Extraction and Pre-purification:
Solvent Extraction: The initial step usually involves the extraction of the biological material with a suitable solvent, such as methanol. scielo.br
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their differential solubility and polarity. scielo.br
The combination of these techniques, such as the use of HSCCC for initial separation followed by preparative HPLC for final purification, has proven to be a highly effective strategy for isolating pure natural compounds. nih.gov
Biosynthetic Origins and Enzymatic Pathways of Dihydronaphthalenones (e.g., 1,8-dihydroxynaphthalene polyketide pathway)
Dihydronaphthalenones and their derivatives are primarily biosynthesized through the polyketide pathway. nih.gov Specifically, the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway is a key route for the formation of these compounds in fungi. nih.gov
The Fungal 1,8-DHN Polyketide Pathway:
This pathway begins with the formation of a pentaketide (B10854585) chain from acetate units. nih.gov A type I polyketide synthase (PKS) is typically involved in this initial step. nih.gov The key steps are as follows:
Polyketide Chain Formation: A polyketide synthase (PKS) enzyme catalyzes the assembly of a pentaketide chain. nih.govyoutube.com
Cyclization and Aromatization: The polyketide chain undergoes cyclization and aromatization to form 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.gov
Reduction and Dehydration Steps: T4HN is then converted to 1,8-DHN through a series of reduction and dehydration reactions. nih.govnih.gov This involves intermediates such as scytalone (B1230633) and vermelone. nih.gov Enzymes like reductases and dehydratases are crucial in these transformations. nih.gov
Bacterial Biosynthesis of 1,8-DHN:
Interestingly, a similar pathway for 1,8-DHN synthesis has been discovered in the bacterium Sorangium cellulosum. nih.gov While the end product is the same, the enzymatic machinery differs from that in fungi. The bacterial pathway utilizes a type III PKS, an aldo-keto reductase (AKR) superfamily enzyme for reduction, and a SnoaL2-like protein for dehydration. nih.gov In contrast, the fungal pathway employs a type I PKS, reductases from the short-chain dehydrogenase/reductase (SDR) superfamily, and a scytalone dehydratase (SD). nih.gov
The biosynthesis is a highly controlled process, with large, multi-domain enzymes known as mega-synthases or assembly lines orchestrating the sequence of reactions. youtube.com These modular enzymes ensure the precise construction of the complex polyketide backbone. nih.govyoutube.com
Chemodiversity and Structural Variations in Natural Naphthalenones
The naphthalenone core structure allows for a wide range of chemical modifications, leading to a significant chemodiversity observed in nature. nih.govnih.gov This structural variation is a result of the inherent flexibility of the biosynthetic pathways and the action of various modifying enzymes. nih.gov
Key Structural Variations:
Substitution Patterns: The aromatic ring and the dihydro-naphthalenone ring can be substituted with various functional groups, including hydroxyl, methoxy (B1213986), and ethyl groups. nih.gov
Stereochemistry: Naphthalenone derivatives often possess multiple stereocenters, leading to a large number of possible stereoisomers. nih.gov The enzymes involved in their biosynthesis exhibit high stereospecificity, typically producing a single, optically pure isomer. nih.govyoutube.com
Dimerization: Naphthalenone units can dimerize to form more complex structures, including heterodimers. nih.gov
This chemodiversity is not random but is driven by evolutionary pressures, allowing organisms to produce a vast array of secondary metabolites with diverse biological activities. nih.gov The study of this structural variation is crucial for understanding the ecological roles of these compounds and for the discovery of new natural products with potential applications. nih.govnih.gov
Applications of the Dihydronaphthalenone Scaffold in Advanced Organic Synthesis
Utility as a Versatile Intermediate for the Construction of Complex Natural Products
The α-tetralone skeleton is a recurring structural feature in a wide array of biologically active natural products, making it a subject of significant interest within the synthetic organic chemistry community. wikipedia.org This prevalence has established tetralone derivatives as crucial intermediates for the total synthesis of these complex molecules. researchgate.net Synthetic chemists have developed various strategies, including Diels-Alder reactions and Friedel-Crafts acylations, to construct the tetralone core, which then serves as a versatile platform for further elaboration into the final natural product. wikipedia.org
Several notable natural products have been synthesized using a tetralone-based strategy. For instance, the syntheses of (±)-O-Methylasparvenone and (±)-10-norparvulenone, which possess a bicyclic carbon framework with a 1-tetralone core, have been successfully accomplished. wikipedia.org In one approach, a key tetralone intermediate was prepared from m-methoxyphenol through a multi-step sequence involving a radical addition-cyclization reaction. wikipedia.org Similarly, the antitermitic natural product Catalponol has been assembled using a tetralone derivative as a key building block. wikipedia.org The chemoenzymatic total synthesis of various optically active terpenoids has also been achieved based on a tetralone scaffold, demonstrating the framework's utility in accessing stereochemically complex molecules. wikipedia.org
The following table summarizes examples of natural products constructed from tetralone intermediates, showcasing the versatility of this scaffold.
| Natural Product | Class/Activity | Tetralone Intermediate Utilized |
| O-Methylasparvenone | Serotonin Receptor Antagonist | Substituted α-tetralone |
| 10-norparvulenone | Antiviral | Substituted α-tetralone |
| Catalponol | Antitermitic | Substituted α-tetralone |
| Aristelegone-A | Natural Metabolite | Substituted α-tetralone |
| Perenniporide A | Larva Inhibitor | Substituted α-tetralone |
| Various Terpenoids | Optically Active Terpenoids | Chiral tetralone scaffold |
Development of New Synthetic Methodologies based on the Tetralone Framework
The unique structural and electronic properties of the tetralone framework have made it an excellent platform for the development of novel synthetic methodologies. wikipedia.org These new methods often exploit the reactivity of the tetralone core to construct complex molecular architectures, including spirocyclic and fused-ring systems, with high efficiency and stereocontrol.
Cascade Reactions: Cascade reactions, which involve multiple bond-forming events in a single operation, have been effectively designed using tetralone precursors. A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids has been developed for the synthesis of tetralones themselves, highlighting a resource-efficient pathway to this important scaffold. guidechem.comorganic-chemistry.org Furthermore, N-heterocyclic carbenes have been used to catalyze a cascade Stetter-aldol reaction of phthalaldehyde with Michael acceptors to furnish 3-substituted-4-hydroxytetralones with good trans-selectivity. researchgate.net
C-H Activation and Asymmetric Synthesis: Transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing organic molecules, and tetralones have proven to be suitable substrates for these transformations. wikipedia.org Methodologies for the selective C-H activation of α-tetralones using palladium(II) catalysts have been developed to yield various aryl-substituted derivatives. wikipedia.org Rhodium catalysis has been employed in the annulation of enaminones with maleimides to construct biologically interesting aza-spiro α-tetralones through a C–H activation/C=C bond cleavage pathway. orgsyn.org
The development of asymmetric methods to synthesize chiral tetralones is of great importance, as these can serve as precursors to enantiomerically pure complex molecules. A notable strategy involves a rhodium-catalyzed enantiospecific C-C bond activation of cyclopentanones to construct 1-tetralones bearing a remote C4 quaternary stereocenter with high enantioselectivity. researchgate.netnih.gov Additionally, asymmetric transfer hydrogenation (ATH) of substituted tetralone precursors, mediated by ruthenium catalysts, has been used in a dynamic kinetic resolution process to synthesize lactone-fused tetralins with control over multiple stereocenters. escholarship.org
The table below highlights some of the new synthetic methodologies developed using the tetralone framework.
| Methodology | Catalyst/Reagent | Transformation | Key Feature |
| Cascade Reductive Alkylation/Cyclization | TfOH / Et3SiH (Metal-free) | Keto acids to tetralones | High resource efficiency, simple conditions organic-chemistry.org |
| C-H Arylation | Palladium(II) | Arylation of the tetralone aromatic ring | Late-stage functionalization wikipedia.org |
| Asymmetric C-C Activation | Rhodium(I) | Cyclopentanones to chiral 1-tetralones | Construction of remote quaternary stereocenters researchgate.netnih.gov |
| Asymmetric Transfer Hydrogenation | Ruthenium(II) | Keto acids to lactone-fused tetralins | Dynamic kinetic resolution to control multiple stereocenters escholarship.org |
| Aza-Spirocyclization | Rhodium(III) | Enaminones + Maleimides to aza-spiro tetralones | C-H activation / C=C bond cleavage cascade orgsyn.org |
Contribution to the Synthesis of Biologically Active Compounds
The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate for the synthesis of a multitude of pharmacologically active compounds. nih.govmaterialsciencejournal.org Its structural versatility allows for its incorporation into molecules targeting a wide range of biological endpoints, including treatments for depression, cancer, and hormonal disorders. researchgate.netnih.gov
Antidepressants: Perhaps the most prominent application of 7-alkoxy-tetralone derivatives is in the synthesis of modern antidepressants.
Sertraline: The widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline is synthesized from a tetralone precursor. youtube.com The synthesis involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine. organic-chemistry.orgrsc.org Chemoenzymatic approaches have been developed where a racemic tetralone is resolved using ketoreductases to yield a key chiral alcohol precursor, which is then oxidized to the enantiopure ketone needed for the final steps. wikipedia.orgguidechem.com
Agomelatine: The antidepressant agomelatine, which acts as a melatonergic agonist and a 5-HT2c antagonist, is synthesized from 7-methoxy-1-tetralone (B20472). youtube.comresearchgate.net Several synthetic routes have been established, often involving the introduction of an aminoethyl side chain onto the naphthalene (B1677914) ring system, which is derived from the tetralone by aromatization. researchgate.netnih.govthegoodscentscompany.com For instance, one process involves a Reformatsky reaction between 7-methoxy-1-tetralone and an organozinc reagent, followed by dehydration, aromatization, and several functional group manipulations to arrive at agomelatine. escholarship.org
Steroid Hormones: The tetralone framework is a classic building block for constructing the tetracyclic core of steroids. The Torgov synthesis, a powerful method for preparing steroids, utilizes a 6-methoxy-1-tetralone derivative. This synthesis has been employed on an industrial scale to produce estrone, a primary human female sex hormone. acs.org The process involves the reaction of 6-methoxy-1-tetralone with vinyl magnesium bromide, followed by a multi-step acid-catalyzed cyclization sequence with 2-methyl-1,3-cyclopentanedione to construct the complete A, B, C, and D rings of the steroid skeleton. acs.org
Anticancer and Anti-inflammatory Agents: Researchers have extensively explored tetralone derivatives for their potential as anticancer and anti-inflammatory agents.
Anticancer: Chalcones derived from 1-tetralone have been screened for anticancer properties. nih.gov A series of tetralone derivatives incorporating a sulfonamide scaffold were synthesized and investigated for their anticancer activity, with one compound showing selective potential against breast cancer (MCF-7) cells by inducing apoptosis and cell cycle arrest. scribd.combmvfragrances.com
Anti-inflammatory: Certain 2-arylmethylene-1-tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, a pro-inflammatory cytokine. By inhibiting this enzyme, these compounds can reduce inflammatory macrophage activation, suggesting their potential as novel anti-inflammatory agents.
The following table provides a summary of biologically active compounds synthesized using tetralone intermediates.
| Tetralone Precursor | Bioactive Compound | Therapeutic Application |
| 4-(3,4-dichlorophenyl)-tetralone | Sertraline | Antidepressant (SSRI) organic-chemistry.orgyoutube.com |
| 7-Methoxy-1-tetralone | Agomelatine | Antidepressant (Melatonergic) youtube.comnih.gov |
| 6-Methoxy-1-tetralone | (±)-Estrone | Hormone Therapy acs.org |
| Substituted 1-tetralones | Sulfonamide Derivatives | Anticancer (Breast Cancer) scribd.combmvfragrances.com |
| 2-Arylmethylene-1-tetralones | MIF Tautomerase Inhibitors | Anti-inflammatory |
| Substituted Tetralin-heterocycles | Various | Anticancer, Antibacterial, Anti-HIV nih.gov |
Role in Material Science and Specialty Chemicals (e.g., dyes, fragrances)
Beyond its extensive use in the synthesis of natural products and pharmaceuticals, the tetralone scaffold serves as a valuable precursor for various specialty chemicals and materials. Its aromatic nature and reactive ketone functionality allow for transformations into compounds with useful optical and olfactory properties.
Precursors to Dyes and Pigments: Tetralone derivatives are used as intermediates in the production of dyes. A significant application of 1-tetralone is its use as a starting material for the synthesis of 1-naphthol. wikipedia.org This conversion is typically achieved through catalytic aromatization at high temperatures. 1-Naphthol is a crucial precursor in the chemical industry for manufacturing a variety of azo dyes and other colorants. The presence of substituents on the tetralone ring, such as an ethoxy group at the 7-position, can be carried through the synthesis to produce substituted naphthols, which in turn can be used to create dyes with modified colors and properties. Additionally, the tetralone framework has been incorporated into the synthesis of novel fluorescent dyes. researchgate.net
Organic Light-Emitting Materials: The production of organic light-emitting materials is another area where tetralone intermediates are employed. guidechem.com The conjugated system that can be derived from the tetralone core is a key feature for molecules used in organic light-emitting diodes (OLEDs) and other optoelectronic applications. By chemically modifying the tetralone structure, chemists can tune the electronic properties of the resulting molecules to control the color and efficiency of light emission.
Fragrance and Flavor Industry: Certain tetralone derivatives have found applications as cosmetic fragrance agents and aromatic raw materials. acs.org For example, 7-methyl-3,4-dihydro-2H-naphthalen-1-one is listed as a perfuming agent. acs.org The rigid, bicyclic structure combined with various substituents can lead to compounds with specific and desirable odors. While 1-tetralone itself has only a faint odor, its derivatives can be tailored to produce a range of scents. wikipedia.org The molecular structure, including the presence and position of groups like ethoxy or methyl, is critical in determining the final olfactory properties of the compound.
Other Specialty Chemicals: The reactivity of the tetralone core makes it a versatile starting point for a range of other specialty chemicals. It can be used to synthesize insecticides and rodenticides. guidechem.com For example, the aromatization of the oxime of 1-tetralone yields N-(1-naphthyl)acetamide, which exhibits properties similar to synthetic auxins, a class of plant growth regulators. wikipedia.org This demonstrates how the fundamental tetralone structure can be transformed into a variety of functional chemicals for agricultural and industrial use.
Biological Activities and Mechanistic Studies of Naphthalenone Derivatives Non Clinical Focus
In Vitro Studies of Cellular Interactions and Molecular Mechanisms
In vitro studies have been crucial in deciphering the complex cellular and molecular interactions of naphthalenone derivatives. Research has shown that certain tetralone analogues can act as inhibitors of the macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine. nih.govnih.gov By binding to the active site of MIF, these compounds inhibit its tautomerase enzymatic activity, which is relevant to its pro-inflammatory effects. nih.govnih.gov This inhibition leads to the attenuation of macrophage activation, a critical step in the inflammatory cascade. nih.gov
Further mechanistic studies revealed that specific tetralone derivatives can significantly reduce the production of reactive oxygen species (ROS) and nitrite, and suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of inflammatory cytokines. nih.gov In the context of viral infections, some 2-aminonaphthalene derivatives have been found to inhibit the NP and M proteins of the influenza A virus, which are crucial for its replication. nih.gov Additionally, the neuroprotective effects of certain naphthalene (B1677914) derivatives are linked to their ability to modulate various signaling pathways, including the inhibition of apoptosis and the regulation of proteins involved in oxidative stress and inflammation, such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3). nih.gov
Investigational Research into Cytotoxic Effects on Cell Lines
Naphthalene derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This has spurred extensive investigational research into their potential as anticancer agents. m-tubulin.com For instance, semisynthetic naphthoquinone-1-oxime derivatives have shown notable cytotoxicity. jocpr.com One such derivative, β-lapachone oxime, was particularly effective against the HL-60 leukemia cell line with a half-maximal inhibitory concentration (IC50) of 3.84 µM. jocpr.com This compound also showed activity against colon (HCT-116), central nervous system (SF-295), and lung (NCI-H1975) cancer cell lines. jocpr.com
A series of 7-methyljuglone (B1678795) derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 (breast), HeLa (cervical), SNO (esophageal), and DU145 (prostate) cancer cell lines. nih.gov The most potent of these, a derivative with fluoro and hydroxyl substitutions, exhibited IC50 values of 5.3 µM and 6.8 µM against HeLa and DU145 cells, respectively. nih.gov Similarly, novel naphthalene-1,4-dione analogues have been developed, with some compounds showing IC50 values around 1 µM. nih.govrsc.org The selectivity of these compounds for cancer cells over normal cells is a key area of ongoing research. nih.govrsc.org
The following table summarizes the cytotoxic activities of various naphthalenone analogues against different human cancer cell lines.
Table 1: Cytotoxic Activity of Naphthalenone Analogues on Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| β-Lapachone Oxime | HL-60 | Leukemia | 3.84 | jocpr.com |
| β-Lapachone Oxime | SF-295 | CNS | 3.47 | jocpr.com |
| β-Lapachone Oxime | HCT-116 | Colon | 4.89 | jocpr.com |
| β-Lapachone Oxime | NCI-H1975 | Lung | 8.84 | jocpr.com |
| Lapachol Oxime | HL-60 | Leukemia | 10.20 | jocpr.com |
| 7-Methyljuglone Derivative (19) | HeLa | Cervical | 5.3 | nih.gov |
| 7-Methyljuglone Derivative (19) | DU145 | Prostate | 6.8 | nih.gov |
| 7-Methyljuglone Derivative (5) | HeLa | Cervical | 10.1 | nih.gov |
| 7-Methyljuglone Derivative (5) | DU145 | Prostate | 9.3 | nih.gov |
| 2-Naphthaleno Cyanostilbene (5c) | COLO 205 | Colon | ≤ 0.025 | m-tubulin.com |
| 2-Naphthaleno Cyanostilbene (5c) | SK-MEL-5 | Melanoma | ≤ 0.025 | m-tubulin.com |
| 2-Naphthaleno Cyanostilbene (5b) | MDA-MB-435 | Melanoma | 0.025 | m-tubulin.com |
| Naphthalene-1,4-dione Analogue (10) | HEC1A | Endometrial | 1.24 | nih.gov |
| Naphthalene-1,4-dione Analogue (9) | HEC1A | Endometrial | 4.16 | nih.gov |
| Naphthalene-1,4-dione Analogue (44) | HEC1A | Endometrial | 6.4 | nih.gov |
Studies on Anti-inflammatory Response Modulation
The modulation of inflammatory responses is a significant bioactivity reported for naphthalenone derivatives. ijpsjournal.commdpi.com As mentioned, certain tetralone derivatives function as inhibitors of the macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in systemic inflammation. nih.govnih.gov By inhibiting MIF, these compounds can regulate macrophage activation and reduce the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Furthermore, some synthesized 6-methoxy naphthalene derivatives have demonstrated superior anti-inflammatory activity in a carrageenan-induced rat paw edema model when compared to the standard drug naproxen. ekb.eg The neuroprotective effects of certain naphthalene derivatives are also linked to their anti-inflammatory properties, where they can suppress inflammation induced by brain ischemia/reperfusion injury. nih.gov The ability of these compounds to interfere with key inflammatory pathways underscores their potential for development as anti-inflammatory agents. imrpress.com
Assessment of Antimicrobial and Antiviral Potency in Model Systems
Naphthalene derivatives have been identified as a new class of potent antimicrobial agents with a broad spectrum of activity against various human pathogens, including bacteria and fungi. ijpsjournal.comekb.egresearchgate.netrasayanjournal.co.in Several naphthalene-containing drugs, such as nafcillin (B1677895) and terbinafine, are already in clinical use, highlighting the therapeutic value of this chemical scaffold. ijpsjournal.commdpi.com Studies have shown that synthetic naphthalene derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.comresearchgate.net For example, halogenated 1,4-naphthoquinones have been screened for their antibacterial and antifungal activities. researchgate.net
In addition to their antimicrobial properties, naphthalenone analogues have shown promising antiviral potential. nih.govresearchgate.net A series of 2-aminonaphthalene derivatives were found to possess better in vitro antiviral activity against influenza A virus than the reference drug ribavirin. nih.gov These compounds were effective against different subtypes, including H1N1 and H3N2, and their mechanism of action involves inhibiting the early stages of viral replication. nih.gov Other studies have reported the antiviral activity of naphthalenone derivatives against viruses such as the Ebola virus and Hantaan virus, suggesting that these compounds could be developed into broad-spectrum antiviral agents. mdpi.com
Evaluation of Antioxidant Capacity and Radical Scavenging Activities
Several studies have investigated the antioxidant properties of naphthalenone derivatives. mdpi.com The neuroprotective effects of some of these compounds are attributed, in part, to their ability to scavenge free radicals and ameliorate oxidative stress. nih.govmdpi.com For instance, a novel azetidine (B1206935) derivative with a naphthalene moiety was shown to protect against brain ischemia/reperfusion injury by upregulating the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and by downregulating proteins associated with oxidative stress. nih.gov The antioxidant capacity of these compounds is often linked to their chemical structure, which allows them to neutralize harmful reactive oxygen species.
Other Reported Bioactivities of Naphthalenone Analogues (e.g., tyrosinase inhibition, cathepsin B inhibition, neuroprotection, nematocidal, PAF antagonism)
Beyond the activities previously discussed, naphthalenone analogues have been explored for a range of other biological effects.
Tyrosinase Inhibition: Naphthalene derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This makes them attractive candidates for development as skin-brightening agents. nih.govmdpi.com Certain (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs have shown significantly lower IC50 values than the standard inhibitor, kojic acid. nih.gov The inhibitory mechanism is often competitive, with the compounds binding to the active site of the enzyme. mdpi.com
Cathepsin B Inhibition: While cathepsin B is a target for various therapeutic areas, literature specifically linking naphthalenone derivatives to its inhibition is limited. Studies have reported on the cathepsin B inhibitory activities of other chemical structures, such as phthalate (B1215562) derivatives. nih.gov The inhibition of cathepsins can lead to lysosomal dysfunction and apoptosis, a mechanism explored in the context of other diseases. nih.gov
Neuroprotection: The neuroprotective effects of naphthalene derivatives are well-documented. researchgate.net They have shown potential in models of Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides. nih.gov One lead compound improved cognitive function and reduced the hippocampal β-amyloid burden in a transgenic mouse model of the disease. nih.gov Other derivatives have demonstrated protective effects in brain ischemia models by inhibiting apoptosis, modulating inflammation, and reducing oxidative stress. nih.govmdpi.comfrontiersin.org
Nematocidal Activity: Several fungal naphthalenones have been investigated for their ability to combat nematodes. nih.gov Derivatives isolated from Caryospora callicarpa showed significant nematocidal activity against the pine wood nematode Bursaphelenchus xylophilus, with LC50 values ranging from 206.1 to 229.6 mg/L. nih.gov This suggests that naphthalenone derivatives could be a source of natural nematicides for agricultural applications. nih.govmdpi.com
Platelet-Activating Factor (PAF) Antagonism: PAF is a potent lipid mediator of inflammation, and its antagonists have significant therapeutic potential. nih.govwikipedia.orgimrpress.com While a variety of synthetic and natural PAF inhibitors have been developed, including those with heterocyclic structures, there is a lack of specific research directly implicating naphthalenone derivatives as PAF antagonists in the reviewed literature. imrpress.comnih.gov
Future Research Directions and Emerging Trends for 1 2h Naphthalenone, 7 Ethoxy 3,4 Dihydro
Design and Synthesis of Structurally Novel 7-Ethoxy-Dihydronaphthalenone Analogues
A significant avenue for future research lies in the design and synthesis of novel analogues of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-. Building upon established synthetic strategies for related tetralone derivatives, researchers can explore a variety of modifications to the core structure to generate a library of new compounds with potentially enhanced or novel properties.
Key synthetic strategies that could be adapted and refined for this purpose include:
Condensation Reactions: The acid chloride of a carboxylated 7-ethoxy-1-tetralone could be condensed with various benzhydrazides to yield substituted oxadiazoles. researchgate.netasianpubs.org Similarly, reactions with aromatic aldehydes can produce corresponding benzylidene derivatives. researchgate.netasianpubs.org
Functional Group Interconversion: The core structure can be further diversified by converting existing functional groups. For instance, treatment with hydrazine hydrate can yield a hydrazocarbonyl derivative, which can then be acylated or condensed with aldehydes to create a range of new molecules. researchgate.netasianpubs.org
Introduction of Heterocyclic Moieties: The synthesis of substituted imidazolines and quinazolin-4(3H)-ones from the condensation of a hydrazide intermediate with substituted oxazolinones and benzoxazones, respectively, has been demonstrated for the methoxy (B1213986) analog and could be applied to the ethoxy derivative. researchgate.netasianpubs.org
These synthetic explorations will be crucial for establishing structure-activity relationships and for the development of compounds with tailored properties for specific applications.
Advanced Mechanistic Studies to Elucidate Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is paramount for optimizing existing synthetic routes and designing new, more efficient ones. Future research should focus on detailed mechanistic studies to unravel the intricacies of its reactivity and selectivity.
Electrochemical techniques, such as cyclic voltammetry, have been effectively used to investigate the reduction of other tetralone derivatives. researchgate.net Similar studies on 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone could provide valuable insights into its electronic properties and redox behavior. Understanding the kinetics and mechanisms of its reactions will enable chemists to control reaction outcomes with greater precision, leading to higher yields and fewer byproducts.
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic methods. This includes the exploration of:
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives.
Catalytic Methods: Utilizing efficient and recyclable catalysts to minimize waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
By embracing green chemistry principles, the synthesis of this compound and its analogues can be made more economical and ecologically responsible.
Integration of Computational and Experimental Methodologies for Predictive Research
The synergy between computational and experimental chemistry offers a powerful approach to accelerate research. In the context of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-, computational studies can be employed to predict a range of properties and guide experimental work.
Computational tools can be used for:
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and its analogues. For related compounds like 7-hydroxy-1-tetralone (B1583441), computational studies have been instrumental in determining conformational preferences.
Molecular Modeling: Simulating the interactions of these compounds with biological targets, such as enzymes, to predict their potential biological activity. This approach has been used to propose binding orientations of C7-substituted α-tetralones with monoamine oxidases. nih.gov
Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds.
By integrating these computational methodologies with experimental validation, researchers can streamline the discovery and development of new 7-ethoxy-dihydronaphthalenone analogues with desired properties.
Exploration of New Chemical Space and Interdisciplinary Applications
The tetralone scaffold is a well-established pharmacophore found in a variety of biologically active compounds. nih.govresearchgate.net This suggests that 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- and its future analogues could have significant potential in medicinal chemistry and other interdisciplinary fields.
Potential areas for exploration include:
Enzyme Inhibition: Derivatives of α-tetralone have shown potent inhibitory activity against monoamine oxidase (MAO), suggesting that 7-ethoxy-dihydronaphthalenone analogues could be investigated as potential treatments for neurodegenerative diseases and depression. nih.gov
Anticancer Activity: The tetralone core is a structural element in some anticancer agents. Future research could explore the potential of 7-ethoxy-dihydronaphthalenone derivatives in this area.
Materials Science: The unique photophysical properties of this class of compounds could be explored for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or fluorescent probes.
By exploring these new avenues, the full potential of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- and its derivatives can be realized, leading to advancements in a wide range of scientific disciplines.
Q & A
Q. What are the common synthetic routes for 7-ethoxy-substituted 1(2H)-naphthalenone derivatives?
The synthesis of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone typically involves functionalization of the tetralone core. A key method includes bromination followed by nucleophilic substitution with ethoxide. For example, bromination at the 7-position of 3,4-dihydro-1(2H)-naphthalenone intermediates (e.g., via NBS or Br₂) enables ethoxy group introduction via SN2 mechanisms. Alternative routes involve Friedel-Crafts alkylation or microbial transformation (e.g., hydroxylation/etherification using fungal enzymes) .
Q. How is structural characterization of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone performed?
Structural elucidation relies on NMR (¹H, ¹³C, DEPT), IR, and MS. For instance, in related compounds (e.g., 7-methyl derivatives), ¹H NMR shows characteristic signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and dihydronaphthalenone protons (δ ~2.5–3.2 ppm for CH₂). X-ray crystallography (as in 7-methoxy analogs) confirms stereochemistry and substituent positioning .
Q. What safety precautions are required when handling 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone?
Based on analogs (e.g., 6-(2-ethoxyethoxy)-3,4-dihydronaphthalenone), hazards include skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and follow GHS protocols for waste disposal. Stability tests under varying pH/temperature are recommended to avoid decomposition .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy vs. hydroxy) influence the antioxidant activity of dihydronaphthalenone derivatives?
In structurally similar compounds (e.g., 3,4-dihydroxy-7-methyl derivatives), antioxidant activity correlates with hydroxyl group positioning and redox potential. Ethoxy groups may reduce activity compared to free hydroxy groups due to decreased hydrogen-donating capacity. Comparative assays (DPPH, ABTS) and ESR spectroscopy are used to quantify radical scavenging .
Q. What experimental strategies resolve contradictions in spectral data for dihydronaphthalenone regioisomers?
For isomers like 7-ethoxy vs. 6-ethoxy derivatives, use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns. For example, HMBC correlations between ethoxy protons and the aromatic ring distinguish substitution positions. High-resolution MS and isotopic labeling further validate structures .
Q. How can regioselectivity challenges in dihydronaphthalenone functionalization be addressed?
Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysis (Pd-mediated C–H activation) improves regioselectivity. Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., silyl ethers) block undesired positions .
Q. What methodologies optimize dihydronaphthalenone stability in biological assays?
Stability studies under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring identify degradation pathways. Cyclodextrin encapsulation or prodrug strategies (e.g., acetylated precursors) enhance shelf-life and bioavailability .
Methodological Tables
Table 1. Key Spectral Data for 7-Substituted Dihydronaphthalenones
Table 2. Hazard Comparison of Analogous Compounds
| Compound | GHS Classification | Key Risks | Reference |
|---|---|---|---|
| 6-(2-Ethoxyethoxy)-derivative | H302, H315, H319, H335 | Oral toxicity, irritation | |
| 7-Methyl-derivative | Not classified | Low acute toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
